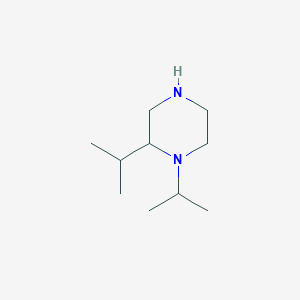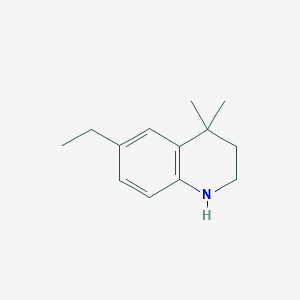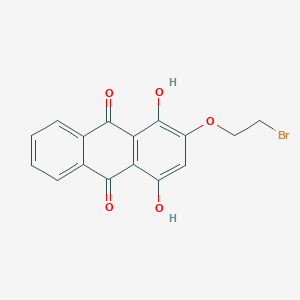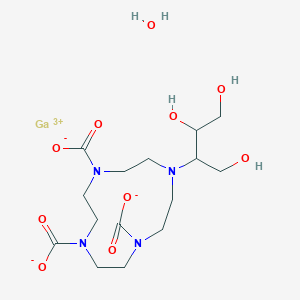
1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane is an organofluorine compound featuring a cyclopropane ring substituted with a bromomethyl group and a trifluoroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane typically involves the reaction of cyclopropane derivatives with brominating agents and trifluoroethylating reagents. One possible route is:
Starting Material: Cyclopropane
Bromination: Using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromomethyl group.
Trifluoroethylation: Reacting the bromomethylcyclopropane with a trifluoroethylating agent such as trifluoroethyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and trifluoroethylation reactions, optimized for yield and purity. Continuous flow reactors and advanced purification techniques may be employed to ensure consistent quality.
化学反应分析
Types of Reactions
1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the trifluoroethyl group or the cyclopropane ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of azidomethyl derivatives.
Oxidation: Formation of hydroxymethyl or carbonyl derivatives.
Reduction: Formation of reduced cyclopropane derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane depends on its interactions with molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, while the trifluoroethyl group can influence the compound’s lipophilicity and metabolic stability. The cyclopropane ring can impart rigidity to the molecule, affecting its binding to biological targets.
相似化合物的比较
Similar Compounds
- 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane
- 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane
- 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopentane
Uniqueness
1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane is unique due to the combination of its bromomethyl and trifluoroethyl substituents on a cyclopropane ring
属性
分子式 |
C6H8BrF3 |
|---|---|
分子量 |
217.03 g/mol |
IUPAC 名称 |
1-(bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane |
InChI |
InChI=1S/C6H8BrF3/c7-4-5(1-2-5)3-6(8,9)10/h1-4H2 |
InChI 键 |
DFOIFJLSUKILJK-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC(F)(F)F)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-](/img/structure/B13149465.png)



![4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13149483.png)
![[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13149486.png)






![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)

